KVM-97 is an adamantane derivative belonging to the class of phenoxyalkanolamines. It has shown promising antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. [ [], [] ] These bacteria are significant pathogens in nosocomial infections, and the emergence of antibiotic resistance makes finding new treatment options crucial.
Research suggests that KVM-97 primarily targets the bacterial cell membrane. [ [], [] ] Electron microscopy studies on P. aeruginosa treated with KVM-97 revealed damage to the cell and cytoplasmic membranes, characterized by invaginations and ruptures. [ [] ] This damage disrupts cell integrity, leading to the disorganization of cellular contents, lysis, and ultimately cell death.
In the case of S. aureus, KVM-97 demonstrates antibiofilm activity. [ [] ] It reduces biofilm biomass, indicating interference with the biofilm formation process. KVM-97 also decreases the number of metabolically active cells within the biofilm, further suggesting disruption of bacterial growth and survival.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: